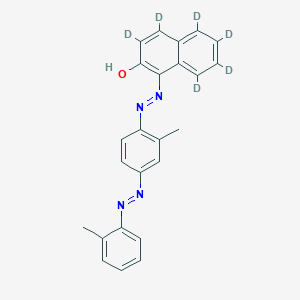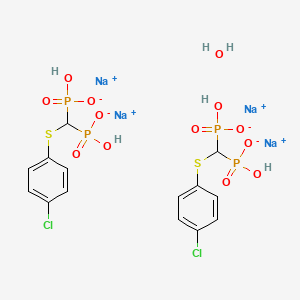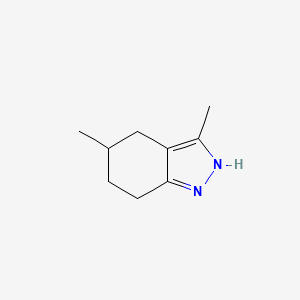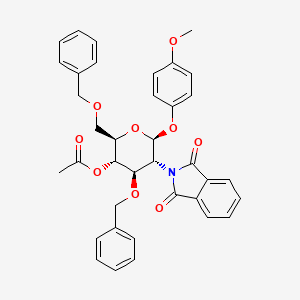
3-Aminopentane-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-Aminopentane-d5 involves innovative approaches to form precursors of complex molecules. For instance, new syntheses have been described for compounds like 5-hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, which are considered putative precursors of the C5 and C3N units, respectively, of pyridoxine (vitamin B6) (Wolf et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds can exhibit various tautomers, as demonstrated by the synthesis and analysis of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino} ethyl)imino]pentan-2-one. Theoretical calculations and experimental techniques such as NMR, IR, MS, and X-ray diffraction have been employed to characterize these structures and their potential energy surfaces (Benjelloun et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 3-Aminopentane-d5 analogs can be explored through reactions such as aminoalkylation, which enables direct access to valuable 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane. This method tolerates a variety of functional groups and streamlines the synthesis of important building blocks (Hughes et al., 2019).
科学的研究の応用
Biocatalytic Synthesis of Chiral Amino Alcohols
Chiral amino alcohols, including those similar to 3-Aminopentane-d5, are valuable as biochemicals and pharmaceutical intermediates. Biocatalytic methods offer an environmentally friendly alternative to chemical synthesis for these compounds. An example is the rapid biocatalytic synthesis of (2S,3S)-2-aminopentane-1,3-diol using a multidisciplinary approach involving engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum. This method demonstrates the potential of biocatalysis in producing chiral aminodiols efficiently and sustainably (Smith et al., 2010).
Hydrogen-Bonded Networks
3-Aminopentane and its derivatives can be used to form complex hydrogen-bonded networks. Structures like 3-amino-1,2R,4S,5-tetraammoniopentane tetrachloride monohydrate and 1,2R,3,4S,5-pentaammoniopentane tetrachlorozincate trichloride monohydrate have been synthesized and analyzed for their intricate hydrogen-bonding patterns. These compounds illustrate the significant role of the primary linear polyammonium cations in hydrogen-bond formation and how these structures can influence the conformation of alkylammonium cations (Reiss et al., 2000).
Biofuel Production
Isomers of pentanol, which include compounds similar to 3-Aminopentane-d5, are being explored for their potential use as biofuels. These isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are natural by-products of microbial fermentations and can be synthesized through metabolic engineering of microbial strains. Although current production levels are not yet sufficient for industrial applications, this area holds promise for future advancements in biofuel production efficiency (Cann & Liao, 2009).
Analytical and Synthetic Chemistry
3-Aminopentane-d5 and its analogs are also crucial in analytical and synthetic chemistry. They are used in the synthesis of labeled analogues of impact odorants in foods and wines, enabling the quantitative determination of these compounds in various samples through techniques like stable isotope dilution assay. The versatility in the synthesis of these compounds allows for a broad application in analytical chemistry, contributing to the understanding and enhancement of food and wine quality (Kotseridis et al., 2000).
Safety And Hazards
特性
CAS番号 |
1219802-43-3 |
|---|---|
製品名 |
3-Aminopentane-d5 |
分子式 |
C₅H₈D₅N |
分子量 |
92.19 |
同義語 |
3-Pentanamine; 1-Ethylpropylamine; 3-Pentylamine; NSC 165575; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



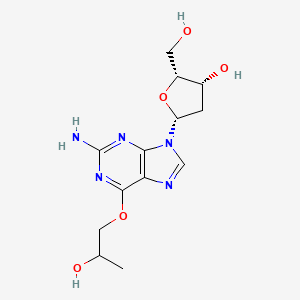
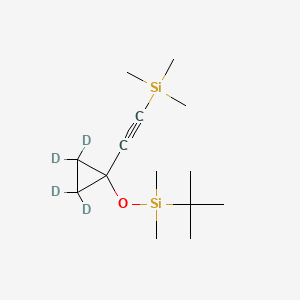
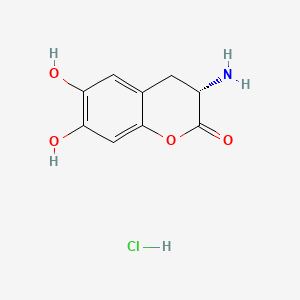
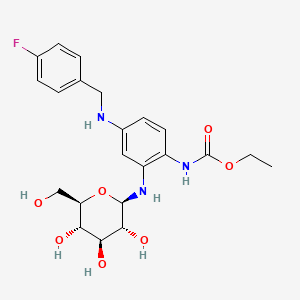
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
